molecular formula C20H16ClN3OS B11435284 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435284
M. Wt: 381.9 g/mol
InChI Key: HTCFPTPCQFZUCZ-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core fused with a phenyl and a chlorophenyl group. The presence of these groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through several methods. One common synthetic route involves the Mannich reaction, which is a one-pot method that combines aldehydes, cyanothioacetamide, formaldehyde, and primary amines . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazine compound. The reaction conditions typically involve refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine .

Chemical Reactions Analysis

8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzyme active sites, thereby inhibiting their activity. For instance, its inhibition of carbonic anhydrase involves the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site . This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H16ClN3OS/c21-15-8-6-14(7-9-15)17-10-19(25)24-12-23(16-4-2-1-3-5-16)13-26-20(24)18(17)11-22/h1-9,17H,10,12-13H2

InChI Key

HTCFPTPCQFZUCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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